Technical Guide: 4-Chloro-2-methoxy-N-methylaniline (CAS 35122-79-3)
Technical Guide: 4-Chloro-2-methoxy-N-methylaniline (CAS 35122-79-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling, synthesis, and potential applications of 4-Chloro-2-methoxy-N-methylaniline.
Chemical and Physical Properties
4-Chloro-2-methoxy-N-methylaniline is an organochlorine compound and a derivative of aniline. It serves as a valuable intermediate in various chemical syntheses.[1] Its physical state is most consistently reported as a light brown to brown solid.[2]
Table 1: Physicochemical Properties of 4-Chloro-2-methoxy-N-methylaniline
| Property | Value | Source(s) |
| CAS Number | 35122-79-3 | [1][3][4][5] |
| Molecular Formula | C₈H₁₀ClNO | [3][4] |
| Molecular Weight | 171.63 g/mol | [1] |
| Appearance | Light brown to brown solid | [2] |
| Boiling Point | 260.7 °C at 760 mmHg | [1] |
| Density | 1.184 g/cm³ | [1] |
| Flash Point | 111.5 °C | [1] |
| Refractive Index | 1.568 | [1] |
| Melting Point | Not available | [1][2] |
| Solubility | Not available | [1][6] |
| pKa | 4.11 ± 0.12 (Predicted) | [1] |
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are not publicly available in research databases but are offered by various commercial suppliers upon request.[4][7]
Safety and Handling
GHS Classification
Based on supplier information, 4-Chloro-2-methoxy-N-methylaniline is classified as follows:
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Source: ChemScene
Precautionary Statements:
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.
Experimental Protocols
Proposed Synthesis of 4-Chloro-2-methoxy-N-methylaniline
Methodology:
Step 1: Synthesis of 4-Chloro-2-methoxyaniline (Reduction of Nitroarene)
This step involves the catalytic hydrogenation of the corresponding nitro compound.
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Materials: 1-Chloro-5-methoxy-2-nitrobenzene, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).
-
Procedure:
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Dissolve 1-Chloro-5-methoxy-2-nitrobenzene in methanol in a suitable reaction vessel.
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Carefully add a catalytic amount of 10% Pd/C.
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Purge the vessel with an inert gas (e.g., nitrogen) and then introduce hydrogen gas.
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Stir the mixture vigorously at room temperature, monitoring the reaction by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield crude 4-Chloro-2-methoxyaniline.
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Step 2: Synthesis of 4-Chloro-2-methoxy-N-methylaniline (N-Methylation)
This step utilizes a reductive amination approach for N-methylation.
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Materials: 4-Chloro-2-methoxyaniline, Paraformaldehyde, Potassium hydroxide (KOH), Methanol, Sodium borohydride (NaBH₄).
-
Procedure:
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In a separate flask, dissolve 4-Chloro-2-methoxyaniline and KOH in methanol at room temperature.
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In another flask, reflux a mixture of methanol and paraformaldehyde until the paraformaldehyde dissolves.
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Add the aniline solution to the paraformaldehyde solution and reflux for 2 hours.
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Cool the reaction mixture to 0 °C and slowly add sodium borohydride.
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Reflux the mixture for an additional hour.
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After completion, remove the solvent under reduced pressure.
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Perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain 4-Chloro-2-methoxy-N-methylaniline.
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Applications in Drug Development
4-Chloro-2-methoxy-N-methylaniline is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its structural analogue, 4-fluoro-2-methoxy-N-methylaniline, is a key intermediate in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. The aniline nitrogen acts as a nucleophile in reactions with heterocyclic scaffolds, forming the core structures of many therapeutic agents.
A common application is in nucleophilic aromatic substitution (SNAr) reactions with chloro-substituted heterocycles like 4-chloroquinazolines.
General Workflow for Kinase Inhibitor Synthesis and Evaluation
References
- 1. Cas 35122-79-3,4-Chloro-2-methoxy-N-methylaniline 96% | lookchem [lookchem.com]
- 2. 35122-79-3 CAS MSDS (4-Chloro-2-methoxy-N-methylaniline 96%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-Chloro-2-methoxy-N-methylaniline, CasNo.35122-79-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. Buy 2,2'-isopropylidenediphenol (EVT-363725) | 7559-72-0 [evitachem.com]
- 7. 4-Chloro-2-methoxy-N-methylaniline 96%(35122-79-3) 1H NMR [m.chemicalbook.com]
